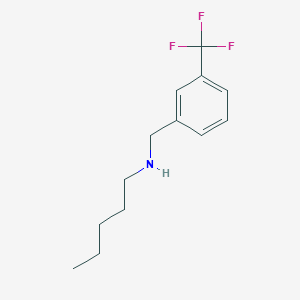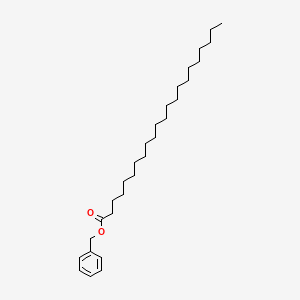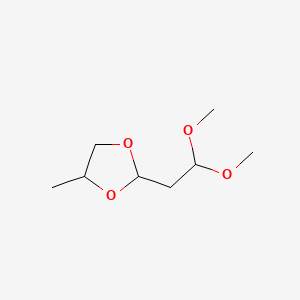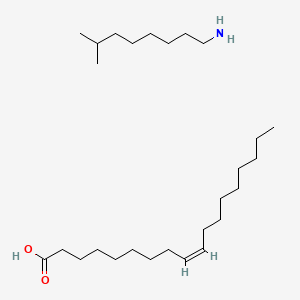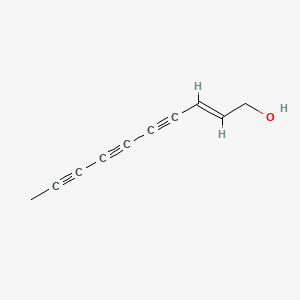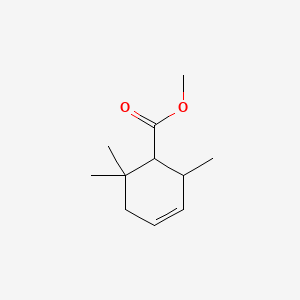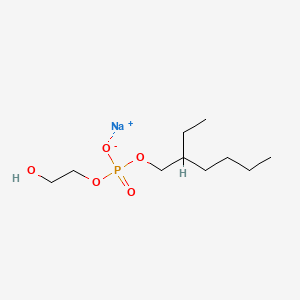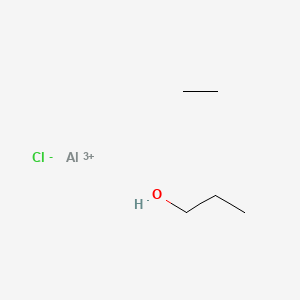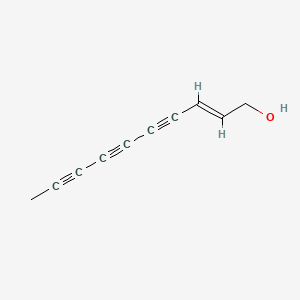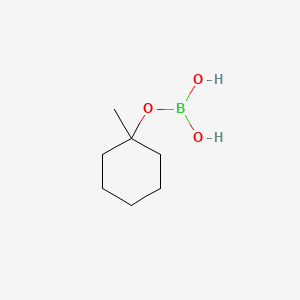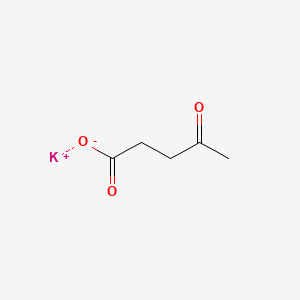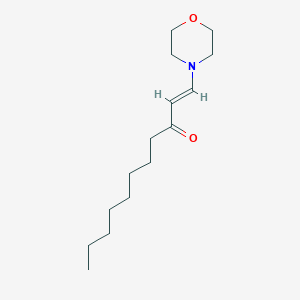
Dibenz(a,h)anthracene, 5,14-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracene, 5,14-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H18. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene, 5,14-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2 + 2] alkyne-cyclotrimerization reaction catalyzed by a cobalt/zinc reagent . This reaction allows for the formation of the polycyclic structure with the desired methyl substitutions.
Industrial Production Methods
Industrial production of dibenz(a,h)anthracene, 5,14-dimethyl- involves the distillation of coal tar and the processing of petroleum products. The compound is generated during the incomplete combustion of organic matter, such as in coke oven operations, coal tar distillation, and engine exhaust .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,h)anthracene, 5,14-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for nitration and sulfonation reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
Dibenz(a,h)anthracene, 5,14-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their reactions.
Biology: Investigated for its genotoxic effects, as it can intercalate into DNA and cause mutations.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism by which dibenz(a,h)anthracene, 5,14-dimethyl- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer . The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,j)anthracene: Another PAH with a similar structure but different ring fusion pattern.
Benzo(a)pyrene: A well-known PAH with potent carcinogenic properties.
Chrysene: A four-ring PAH with similar chemical behavior.
Uniqueness
Dibenz(a,h)anthracene, 5,14-dimethyl- is unique due to its specific methyl substitutions at the 5 and 14 positions, which can influence its chemical reactivity and biological effects. This structural variation can affect its interaction with DNA and its overall genotoxicity.
Propriétés
Numéro CAS |
71084-62-3 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3 |
Clé InChI |
NJPAQQMZOWQSRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


